3-(Deacetoxy)pancuronium
Description
Nomenclature and Structural Context within Steroidal Neuromuscular Blocking Agents
3-(Deacetoxy)pancuronium, also known by synonyms such as 3-desacetylpancuronium, 3-hydroxypancuronium, or as Pancuronium (B99182) Impurity B in the European Pharmacopoeia, is a derivative of the bis-quaternary aminosteroid (B1218566), pancuronium. nih.govctdbase.org Its chemical structure is fundamentally based on an androstane (B1237026) steroid nucleus, which provides a rigid and bulky framework characteristic of steroidal neuromuscular blocking agents. oup.com
These agents function as competitive antagonists at the nicotinic acetylcholine (B1216132) receptors located at the neuromuscular junction. nih.govopenanesthesia.org The structure of pancuronium features two acetylcholine-like fragments incorporated into the steroid ring, which facilitates its binding to these receptors. acs.orgecronicon.net Specifically, pancuronium is a bis-quaternary ammonium (B1175870) compound, meaning it has two positively charged nitrogen atoms, which are crucial for its blocking activity. cambridge.org
The nomenclature "this compound" precisely describes its chemical relationship to the parent compound. It is pancuronium that has undergone hydrolysis of the acetyl group at the C-3 position of the steroid nucleus, resulting in a hydroxyl group (-OH) at this position. This single modification distinguishes it from pancuronium and its other metabolites. nih.govresearchgate.net
| Property | Pancuronium Bromide | This compound Bromide |
|---|---|---|
| Molecular Formula | C35H60Br2N2O4 | C33H58Br2N2O3 |
| Molecular Weight | 732.67 g/mol | 690.62 g/mol |
| CAS Number | 15500-66-0 | 42195-99-3 |
| Synonyms | Pavulon, ORG.NA.97 | 3-Hydroxypancuronium, 3-Desacetylpancuronium |
Historical Significance and Research Trajectory of Pancuronium Analogues
The story of this compound is intrinsically linked to the development of pancuronium itself. Pancuronium bromide was first synthesized in 1964 and introduced into clinical practice in 1967. ecronicon.netnih.gov It was the first synthetic aminosteroid neuromuscular blocking agent used clinically and was developed from research that began with malouetine, a steroidal alkaloid. ecronicon.net Its creation marked a significant step forward from d-tubocurarine, offering a more favorable cardiovascular profile. ecronicon.netnih.gov
The introduction of pancuronium spurred extensive research into its analogues and metabolites to understand its pharmacological profile and to develop new agents with improved characteristics. acs.orgmedigraphic.com This research trajectory led to the development of intermediate-acting agents like vecuronium (B1682833) (a mono-quaternary analogue of pancuronium) and rocuronium (B1662866) in the 1980s. ecronicon.netwikipedia.orgwashington.edu The study of pancuronium's metabolites, including the 3-hydroxy, 17-hydroxy, and 3,17-dihydroxy derivatives, was a crucial part of this research. researchgate.nethres.ca Investigating these compounds helped elucidate the structure-activity relationships (SAR) within the aminosteroid class, revealing how specific chemical modifications influenced potency, duration of action, and metabolic pathways. medigraphic.com
Distinction and Focus on Academic Research Aspects of this compound
In academic and pharmaceutical research, this compound is primarily of interest as a major, pharmacologically active metabolite of pancuronium. hres.cafda.gov Following administration, pancuronium undergoes hepatic deacetylation, with the 3-hydroxy metabolite being a significant product recovered from urine. nih.govhres.ca
A key focus of research has been to quantify the neuromuscular blocking potency of this metabolite relative to its parent compound. Studies in animal models have consistently shown that this compound is a less potent neuromuscular blocker than pancuronium. One study in anesthetized cats found that pancuronium was three times more potent than its 3-hydroxy derivative. researchgate.net Another report noted that the 3-hydroxy metabolite is about half as potent as pancuronium. hres.ca This activity, while reduced, is significant and demonstrates that the metabolic process does not fully inactivate the compound.
The study of this compound and other analogues has been instrumental in refining the understanding of SAR for this class of drugs. For instance, research comparing the potencies of pancuronium, vecuronium, and their respective desacetoxy analogues has provided deep insights into how the number and position of acetyl groups and the quaternization of the nitrogen atoms affect the interaction with the nicotinic acetylcholine receptor. researchgate.netmedigraphic.com
| Compound | Relative Neuromuscular Blocking Potency (Pancuronium = 1) | Vagal:Neuromuscular Block Ratio* |
|---|---|---|
| Pancuronium | 1 | 3.0 |
| 3-Hydroxypancuronium | 0.33 | 6.4 |
| 17-Hydroxypancuronium | 0.05 | 1.1 |
| 3,17-Dihydroxypancuronium | 0.022 | 0.36 |
*A higher ratio indicates greater selectivity for the neuromuscular junction over cardiac vagal receptors.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
85639-54-9 |
|---|---|
Molecular Formula |
C33H58Br2N2O2 |
Molecular Weight |
674.6 g/mol |
IUPAC Name |
[(2R,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;dibromide |
InChI |
InChI=1S/C33H58N2O2.2BrH/c1-24(36)37-31-30(35(5)20-10-7-11-21-35)22-29-27-15-13-25-12-14-26(34(4)18-8-6-9-19-34)23-33(25,3)28(27)16-17-32(29,31)2;;/h25-31H,6-23H2,1-5H3;2*1H/q+2;;/p-2/t25-,26-,27-,28+,29+,30+,31+,32+,33+;;/m1../s1 |
InChI Key |
XAEUEIVGGJVNHQ-ZVFOIEBASA-L |
SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(CC4)[N+]5(CCCCC5)C)C)C)[N+]6(CCCCC6)C.[Br-].[Br-] |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H](CC4)[N+]5(CCCCC5)C)C)C)[N+]6(CCCCC6)C.[Br-].[Br-] |
Canonical SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(CC4)[N+]5(CCCCC5)C)C)C)[N+]6(CCCCC6)C.[Br-].[Br-] |
Synonyms |
3-(deacetoxy)pancuronium 3-(desacetoxy)pancuronium ORG 8715 ORG-8715 |
Origin of Product |
United States |
Chemical Synthesis and Formation of 3 Deacetoxy Pancuronium
Synthetic Pathways and Precursors of Pancuronium (B99182) and its Analogues
The synthesis of pancuronium bromide, a bis-quaternary aminosteroid (B1218566), is a multi-step process that begins with a steroid precursor. While various specific methodologies exist, a common approach involves the modification of an androstane (B1237026) skeleton. The key steps typically include the introduction of piperidino groups at the 2 and 16 positions and acetylation of the hydroxyl groups at the 3 and 17 positions.
One of the foundational synthetic routes for pancuronium and its analogues involves starting with a suitable steroid nucleus. The process includes creating a rigid steroid base to ensure a specific distance between two quaternary ammonium (B1175870) groups, which is crucial for its neuromuscular blocking activity. The synthesis incorporates fragments resembling acetylcholine (B1216132) to enhance receptor affinity. The final steps of the synthesis involve quaternization of the nitrogen atoms, typically with a methyl halide, to produce the bis-quaternary ammonium structure characteristic of pancuronium. The synthesis of related aminosteroidal agents like pipecuronium, rocuronium (B1662866), and vecuronium (B1682833) follows similar principles, starting from a steroid backbone and introducing specific functional groups to modulate their pharmacokinetic and pharmacodynamic properties.
Hydrolytic Formation of 3-(Deacetoxy)pancuronium from Pancuronium
Pancuronium bromide is susceptible to hydrolysis, a chemical process that can lead to the formation of its deacetylated derivatives, including this compound. This degradation can be influenced by pH, temperature, and other environmental factors.
A recent study systematically investigated the forced degradation of pancuronium bromide under various stress conditions, providing detailed insights into the formation of this compound, which is also identified as impurity A in the European Pharmacopoeia. nih.gov
Under acidic conditions, the ester linkage at the C3 position of the pancuronium molecule is susceptible to hydrolysis. In a forced degradation study, pancuronium bromide was subjected to treatment with hydrochloric acid (0.1 – 1 M HCl for 3 hours). nih.gov This acidic environment catalyzes the cleavage of the acetyl group, resulting in the formation of this compound. The mechanism involves the protonation of the carbonyl oxygen of the ester group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Similarly, pancuronium undergoes hydrolysis in alkaline conditions. The same degradation study exposed pancuronium to sodium hydroxide (0.01 – 0.1 M NaOH for 1 hour), which also resulted in the formation of this compound. nih.gov The mechanism for base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group and forming a carboxylic acid, which is deprotonated in the basic medium.
Elevated temperatures can also promote the degradation of pancuronium. When heated to 80°C for 96 hours, pancuronium showed the formation of this compound, indicating that thermal stress can induce the hydrolysis of the ester bond. nih.gov This suggests that the stability of pancuronium is temperature-dependent and that prolonged exposure to heat can lead to an increase in the concentration of this deacetylated derivative. nih.gov
In contrast to its susceptibility to hydrolysis and thermal stress, pancuronium bromide demonstrates significant stability under oxidative and photolytic conditions. The forced degradation study found no notable formation of degradation products, including this compound, after exposure to 3% hydrogen peroxide (H₂O₂) for 24 hours or to UVA (340 nm) and UVB (246 nm) radiation for 24 hours. nih.gov This indicates that the primary pathway for the non-biological formation of this compound is through hydrolysis rather than oxidation or photolysis.
Enzymatic Biotransformation Processes Leading to this compound in Research Models
In biological systems, this compound is a known metabolite of pancuronium. The primary mechanism for its formation is hepatic metabolism. nih.govpatsnap.com Specifically, pancuronium undergoes deacetylation in the liver, a process catalyzed by hepatic enzymes. nih.gov
This biotransformation results in the formation of several metabolites, with this compound being a prominent one. nih.govgoogle.com Research has shown that this metabolite is not inactive; it possesses neuromuscular blocking activity, estimated to be about half to two-thirds the potency of the parent pancuronium compound. nih.gov
Studies in animal models, such as the chloralose-anesthetized cat, have been instrumental in characterizing the pharmacological profile of pancuronium metabolites. In these models, the 3-hydroxy derivative (this compound) was found to be a potent neuromuscular blocker, although less potent than pancuronium itself. nih.gov The development of sensitive analytical methods, such as capillary gas chromatography, has enabled the quantification of pancuronium and its metabolites, including this compound, in various biological fluids like plasma, bile, and urine, confirming its formation in vivo. nih.govcapes.gov.br
Comparative Enzymatic Pathways
Pancuronium undergoes deacetylation at two primary sites on its steroid structure, leading to different metabolites. The enzymatic pathways can be summarized as follows:
3-Position Deacetylation: Hydrolysis of the acetyl group at the C3 position results in the formation of this compound. This is a major metabolic pathway. oup.com
17-Position Deacetylation: A similar enzymatic process can occur at the C17 position, yielding 17-desacetylpancuronium.
Di-deacetylation: Further metabolism can lead to the removal of both acetyl groups, resulting in 3,17-didesacetylpancuronium.
| Parent Compound | Metabolic Process | Resulting Metabolite | Potency Relative to Parent Compound |
|---|---|---|---|
| Pancuronium | Deacetylation at C3-position | This compound | Approximately 50-66% |
| Pancuronium | Deacetylation at C17-position | 17-desacetylpancuronium | Data not specified |
| Pancuronium | Deacetylation at C3 and C17 positions | 3,17-didesacetylpancuronium | Data not specified |
Isolation and Purification Methodologies for this compound
The isolation and purification of this compound from biological matrices are essential for metabolic studies and forensic analysis. Various analytical techniques have been developed for the extraction and quantification of pancuronium and its metabolites. These methods often involve a sample preparation step, such as ion-pair extraction or solid-phase extraction (SPE), followed by a chromatographic separation technique. researchgate.netnih.govnih.gov
Ion-Pair Extraction: This technique is frequently used to extract quaternary ammonium compounds like pancuronium and its metabolites from biological fluids. The process involves pairing the positively charged drug molecules with a counter-ion to form a neutral complex that can be extracted into an organic solvent. researchgate.netresearchgate.netresearchgate.net
Solid-Phase Extraction (SPE): SPE provides a more modern and efficient method for sample cleanup and concentration. Cartridges containing specific sorbents, such as styrene-divinylbenzene polymers, can effectively retain the compounds of interest from a complex matrix, allowing for interfering substances to be washed away before the elution of the purified analytes. researchgate.netnih.gov
Chromatographic Techniques: Following initial extraction and purification, various chromatographic methods are employed for the separation and analysis of this compound.
Thin-Layer Chromatography (TLC): TLC is a valuable tool for the initial separation and identification of pancuronium metabolites. nih.gov It is a cost-effective and rapid screening method. longdom.org The separated compounds on the TLC plate can be visualized using various techniques, and the relevant spots can be scraped for further analysis. fortunejournals.com
Gas Chromatography (GC): A sensitive and specific capillary gas chromatographic assay has been developed for the quantification of pancuronium and its metabolites, including this compound. nih.gov This method often requires a derivatization step to form stable volatile derivatives of the metabolites for analysis. nih.gov The use of a nitrogen-sensitive detector enhances the selectivity for these nitrogen-containing compounds. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique used for the separation and quantification of these compounds, often coupled with UV detection. fortunejournals.comresearchgate.net
Mass Spectrometry (MS): For definitive identification and confirmation, chromatographic techniques are frequently coupled with mass spectrometry. Both GC-MS and HPLC-MS have been utilized to confirm the identity of compounds eluted from the chromatographic column. nih.govnih.gov
| Methodology | Principle | Primary Application | Notes |
|---|---|---|---|
| Ion-Pair Extraction | Forms a neutral complex for extraction into an organic solvent. | Initial sample preparation from biological fluids. | Commonly used for quaternary ammonium compounds. researchgate.netresearchgate.net |
| Solid-Phase Extraction (SPE) | Differential partitioning between a solid and liquid phase for sample cleanup. | Efficient sample purification and concentration. | Styrene-divinylbenzene cartridges are effective. nih.gov |
| Thin-Layer Chromatography (TLC) | Separation based on differential migration on a stationary phase. | Screening and qualitative analysis. | Metabolites can be isolated by scraping spots from the plate. nih.govfortunejournals.com |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Quantitative analysis. | Requires derivatization for non-volatile metabolites; often used with a nitrogen-sensitive detector. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative analysis. | Can be coupled with various detectors like UV. fortunejournals.com |
| Mass Spectrometry (MS) Coupling (GC-MS, HPLC-MS) | Identifies compounds based on their mass-to-charge ratio. | Confirmatory analysis and structural identification. | Provides high specificity and sensitivity. nih.govnih.gov |
Analytical Methodologies for 3 Deacetoxy Pancuronium in Research Settings
Chromatographic Techniques for Detection and Quantification
Chromatography is the cornerstone for the analysis of 3-(deacetoxy)pancuronium, providing the necessary separation from its parent compound and other related substances. The choice of technique often depends on the required sensitivity, selectivity, and the nature of the research sample.
A sensitive and specific capillary gas chromatographic (GC) assay has been developed for the quantification of quaternary ammonium (B1175870) steroidal neuromuscular blocking drugs, including 3-desacetylpancuronium, in plasma, bile, and urine nih.gov. This method utilizes a nitrogen-sensitive detector, which is particularly advantageous for analyzing nitrogen-containing compounds like this compound.
A key aspect of this GC method is the derivatization of the metabolite. Stable O-tert.-butyldimethylsilyl derivatives are formed at the 3-hydroxy steroidal position of 3-desacetylpancuronium, which enhances its volatility and chromatographic properties nih.gov. The identity of the compounds eluted from the GC column can be confirmed using electron ionization mass spectrometry nih.gov. This assay has demonstrated a linear range for 3-desacetylpancuronium from 8 to 500 ng/ml nih.gov.
Table 1: Performance Characteristics of Capillary GC with Nitrogen-Sensitive Detection for this compound
| Parameter | Value | Source |
|---|---|---|
| Linearity Range | 8 to 500 ng/ml | nih.gov |
| Derivatization | Formation of O-tert.-butyldimethylsilyl derivatives | nih.gov |
| Detection | Nitrogen-Sensitive Detector | nih.gov |
| Confirmation | Electron Ionization Mass Spectrometry | nih.gov |
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has emerged as a powerful tool for the analysis of pancuronium (B99182) and its degradation products, including 3-desacetylpancuronium (3-dPC) nih.gov. This technique offers high sensitivity and selectivity, making it suitable for complex biological matrices.
In one study, a novel HPLC-MS stability-indicating method was developed and validated for the quantification of pancuronium and its degradation products nih.gov. The mass spectrometer system used an electrospray ionization source in positive ion mode nih.gov. Desolvation was achieved using nitrogen gas at 350 °C with a flow rate of 12 L/min, and the capillary voltage was set at 3 kV nih.gov. This method was able to separate and quantify 3-dPC, 17-desacetylpancuronium (17-dPC), and 3,17-didesacetylpancuronium (3,17-ddPC) nih.gov.
Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) is a widely used method for the simultaneous determination of pancuronium, vecuronium (B1682833), and their related compounds, including 3-monodesacetyl vecuronium (a compound structurally related to this compound) nih.govumin.ac.jp. This technique provides excellent separation and sensitive detection for these quaternary amino steroidal muscle relaxants in human serum nih.govumin.ac.jp.
Under optimized LC-ESI-MS conditions, these compounds can be almost fully separated within a short run time of 6.5 minutes nih.govumin.ac.jp. The method has demonstrated linear responses over a concentration range of 0.25–50.0 ng/mL for each compound analyzed nih.govumin.ac.jp. The use of a weak cation exchange cartridge has been shown to be effective for the extraction of these compounds from biological samples nih.govumin.ac.jp. Full-scan mass spectra of the compounds show molecular ions, and MS-MS spectra provide characteristic fragments for unequivocal identification nih.gov.
Table 2: LC-ESI-MS Method Parameters for Related Compounds
| Parameter | Details | Source |
|---|---|---|
| Separation Time | ~6.5 minutes | nih.govumin.ac.jp |
| Linearity Range | 0.25–50.0 ng/mL | nih.govumin.ac.jp |
| Extraction | Weak cation exchange cartridge | nih.govumin.ac.jp |
| Ionization | Electrospray Ionization (ESI) | nih.govumin.ac.jpnih.gov |
Thin-layer chromatography (TLC) is a versatile and cost-effective technique that can be applied to the analysis of pancuronium and its related compounds fortunejournals.comanalyticaltoxicology.com. While it may have lower sensitivity and resolution compared to HPLC or GC, it is a valuable tool for qualitative or semi-quantitative analysis, especially in screening applications fortunejournals.com.
In forensic analysis, TLC has been used in conjunction with other methods for the successful investigation of criminal cases involving pancuronium bromide fortunejournals.com. The European Pharmacopoeia suggests a TLC method for the analysis of pancuronium and its impurities nih.gov. For visualization of the separated spots on the TLC plate, various methods can be employed, including exposure to iodine fuming, which is a non-destructive technique allowing for subsequent instrumental analysis fortunejournals.com. The spots can also be visualized using specific spray reagents analyticaltoxicology.comnews-medical.net.
Sample Preparation and Extraction Procedures for Research Matrices
Effective sample preparation is a crucial step in the analytical workflow to isolate this compound from the complex biological matrix and to concentrate the analyte before instrumental analysis.
A common and effective method for the extraction of quaternary ammonium compounds like this compound from biological fluids is the formation of ion-pairs followed by liquid-liquid extraction with an organic solvent.
In the context of the capillary GC assay, a single dichloromethane extraction of the iodide ion-pairs of the monoquaternary or bisquaternary ammonium compounds is employed nih.gov. This procedure is performed on acidified, ether-washed biological fluid. This approach has also been successfully used for the extraction of other neuromuscular blocking drugs, such as rocuronium (B1662866), where it demonstrated an extraction efficiency of approximately 75% researchgate.net. The formation of an ion-pair with iodide neutralizes the charge of the quaternary ammonium group, facilitating its transfer into the non-polar organic solvent, dichloromethane.
Derivatization Strategies (e.g., O-tert.-butyldimethylsilyl derivatives)
For analytical techniques such as gas chromatography (GC), derivatization is a crucial step to enhance the volatility and thermal stability of analytes like this compound. The presence of a hydroxyl group at the 3-position of the steroid nucleus makes it amenable to silylation reactions.
A common and effective strategy is the formation of O-tert-butyldimethylsilyl (tBDMS) derivatives. nih.gov This process involves reacting the 3-hydroxy group of the metabolite with a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nih.gov The resulting tBDMS ether is significantly more volatile and less polar than the parent compound, making it suitable for GC analysis. nih.govspringernature.com This derivatization has been successfully employed in a sensitive capillary gas chromatographic assay, where the stable O-tert.-butyldimethylsilyl derivatives were formed at the 3-hydroxy steroidal position, allowing for subsequent analysis using a nitrogen-sensitive detector. nih.gov
Weak Cation Exchange Cartridge Applications
Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration prior to analysis. For a charged molecule like this compound, which exists as a quaternary ammonium compound, ion-exchange SPE is a highly effective approach.
Weak cation exchange (WCX) cartridges can be applied for the selective extraction of this compound from complex biological fluids. WCX sorbents typically contain carboxylic acid functional groups, which are negatively charged at a pH above their pKa. chromatographyonline.com When a pre-treated biological sample is loaded onto a conditioned and equilibrated WCX cartridge at an appropriate pH, the positively charged this compound is retained on the sorbent via electrostatic interactions. chromatographyonline.com Interfering substances that are neutral or negatively charged can be washed away. The analyte can then be eluted by changing the pH or increasing the ionic strength of the eluting solvent. This methodology helps to reduce matrix effects, such as ion suppression in mass spectrometry, thereby improving the precision and accuracy of the analysis. nih.gov
Validation Parameters in Research Analytical Methods
The validation of analytical methods is essential to ensure that the data generated is accurate, reliable, and reproducible. globalresearchonline.netwjarr.com Validation is performed according to established guidelines, which define specific parameters that must be evaluated. globalresearchonline.net
Linearity and Range
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical response over a specified range. wjarr.com The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with suitable linearity, accuracy, and precision. gavinpublishers.com
For this compound, a capillary GC assay demonstrated a linear range from 8 to 500 ng/mL. nih.gov A more recent HPLC-MS method developed for pancuronium and its degradation products, including this compound, also established linearity with a coefficient of determination (R²) of 0.985. nih.gov
| Analytical Method | Analyte | Linear Range | Correlation Coefficient (R²) | Source |
|---|---|---|---|---|
| Capillary Gas Chromatography | This compound | 8 - 500 ng/mL | Not Reported | nih.gov |
| HPLC-MS | Pancuronium (parent compound) | 1 - 3 µg/mL | 0.985 | nih.gov |
Precision and Reproducibility
Precision measures the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). globalresearchonline.net Precision is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision or reproducibility). globalresearchonline.net
In an assay for this compound, the precision of the calibration curves for the derivatized metabolite over its linear range was reported to be between 2-20% (CV). nih.gov Another study using an HPLC-MS method reported repeatability of 4.68% and reproducibility (intermediate precision) of 4.52% for the parent compound. nih.gov
| Analytical Method | Parameter | Value (%CV or %RSD) | Source |
|---|---|---|---|
| Capillary Gas Chromatography | Precision (for derivatized metabolites) | 2 - 20% | nih.gov |
| HPLC-MS | Repeatability | 4.68% | nih.gov |
| Reproducibility | 4.52% | nih.gov |
Sensitivity and Detection Limits
The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is often evaluated by determining the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. wjarr.com
For a capillary GC method, the lower limit of the linear range for this compound was 8 ng/mL, which can be considered the LOQ for that assay. nih.gov The same study reported a lower limit of detection with adequate precision of 4 ng/mL for the related metabolite 3-desacetylvecuronium (B1250577). nih.gov
Specificity and Interference Assessment
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. globalresearchonline.net A thorough assessment for potential interferences is a key part of validation.
In the development of a GC assay for this compound, specificity was confirmed by analyzing plasma samples from 106 surgical patients, with no interferences being detected. nih.gov In a separate HPLC-MS method, the technique demonstrated the ability to separate the parent compound from its degradation products, including this compound, thereby ensuring specificity. nih.gov
Application of Analytical Methods in Preclinical Pharmacokinetic and Metabolic Studies
Preclinical studies often employ animal models to simulate human physiological conditions. In this context, analytical techniques must be robust enough to detect and quantify low concentrations of this compound and differentiate it from the parent drug and other related metabolites. Methodologies such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) have been developed and applied for these purposes.
Gas Chromatography (GC)
A sensitive and specific capillary gas chromatographic (GC) assay has been developed for the quantification of steroidal neuromuscular blocking agents and their metabolites, including this compound (also referred to as 3-desacetylpancuronium), in biological fluids. nih.gov This method typically involves a multi-step process:
Extraction: The procedure begins with a single dichloromethane extraction of the iodide ion-pairs of the compounds from an acidified biological sample (e.g., plasma, bile, or urine). nih.gov
Derivatization: To improve volatility and thermal stability for GC analysis, the 3-hydroxy steroidal position of the metabolite is derivatized, for instance, by forming stable O-tert.-butyldimethylsilyl derivatives. nih.gov
Analysis: An automated capillary GC system equipped with a nitrogen-sensitive detector is then used to analyze and quantify the parent compounds and their derivatized metabolites. nih.gov
Confirmation: The identities of the compounds eluted from the GC column are typically confirmed using electron ionization mass spectrometry combined with GC (GC-MS). nih.gov
The application of this GC-based methodology in preclinical studies provides valuable data on the disposition of pancuronium and its metabolites. The assay's performance characteristics, such as linearity and limits of detection, are critical for accurate pharmacokinetic modeling. nih.gov
Table 1: Performance Characteristics of a Capillary GC Assay for this compound
| Parameter | Value | Biological Matrix |
| Linearity Range | 8 to 500 ng/ml | Plasma, Bile, Urine |
| Precision (CV%) | 2-20% | Plasma |
| Reproducibility (CV%) | 5-16% (for Pancuronium) | Plasma |
Data sourced from a study on the quantitation of pancuronium and its metabolites. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
More recently, liquid chromatography coupled with mass spectrometry, particularly electrospray ionization (LC-ESI-MS), has become a primary tool for the analysis of this compound and related compounds in preclinical research. umin.ac.jpnih.gov This technique offers high sensitivity and specificity, allowing for the simultaneous determination of the parent drug and multiple metabolites in a single run.
A typical LC-MS method involves:
Sample Preparation: Extraction from biological matrices, often using a weak cation exchange cartridge to isolate the quaternary amino steroidal compounds. umin.ac.jpnih.gov
Chromatographic Separation: The extracted compounds are separated on a liquid chromatography column. Under optimized conditions, baseline separation of pancuronium, vecuronium, and their various deacetylated metabolites can be achieved in a short time frame, often within minutes. umin.ac.jpnih.gov
Mass Spectrometric Detection: The separated compounds are ionized (e.g., using ESI) and detected by a mass spectrometer. This allows for precise quantification based on specific mass-to-charge ratios (m/z). For instance, a novel HPLC-MS method quantifies this compound and its isomer, 17-desacetylpancuronium, at an m/z of 265.2. nih.gov
The application of LC-MS methods has been instrumental in detailed metabolic profiling. For example, studies using LC-ESI-MS have successfully identified and quantified various metabolites, providing insights into the metabolic pathways of pancuronium. umin.ac.jpnih.gov The high sensitivity of these methods, with lower limits of quantification often in the low ng/mL range, is essential for tracking the terminal elimination phases in pharmacokinetic studies. nih.gov
Table 2: Performance of an LC-ESI-MS Method for Pancuronium-Related Compounds
| Compound | Linearity Range (ng/mL) |
| Pancuronium (PAN) | 0.25–50.0 |
| 17-monodesacetyl pancuronium (17-OH-PAN) | 0.25–50.0 |
| 3,17-bisdesacetyl pancuronium (3,17-OH-PAN) | 0.25–50.0 |
This table illustrates the typical linear range for related compounds in a validated LC-ESI-MS method, demonstrating the sensitivity applicable to metabolite quantification. umin.ac.jpnih.gov
In preclinical metabolic studies, these analytical methods are applied to in vitro systems (e.g., liver microsomes) and in vivo animal models. By measuring the concentration of this compound over time following administration of the parent drug, researchers can calculate key pharmacokinetic parameters. These parameters are vital for constructing pharmacokinetic-pharmacodynamic (PK-PD) models that help in understanding the complete profile of the drug and its metabolites. frontiersin.org
Biotransformation and Metabolic Pathways of 3 Deacetoxy Pancuronium in Experimental Models
Identification of 3-(Deacetoxy)pancuronium as a Metabolite in Animal Systems
The metabolic breakdown of pancuronium (B99182) bromide via deacetylation to its 3-hydroxy derivative has been identified in various animal models. rug.nlsci-hub.se This process can also yield a 17-mono-hydroxy derivative and a 3,17-di-hydroxy derivative. rug.nl In postmortem studies, the degradation products of pancuronium formed by deacetylation are identical to its metabolites. sci-hub.se The deacetylation primarily occurs at the 3-position, forming the 3-hydroxy derivative, which is also referred to as 3-desacetylpancuronium. sci-hub.sedpaq.de This metabolite is not inactive; it possesses about half the neuromuscular blocking potency of its parent compound, pancuronium. dpaq.defda.gov Studies in cats have examined the neuromuscular profile of desacetoxy analogues of pancuronium, confirming that while less potent, they are active. nih.gov
Excretion Pathways of this compound and its Parent Compound in Animal Studies
The elimination of pancuronium and its metabolites occurs through both renal and biliary pathways, with the primary route varying between species. In rats, renal elimination is the main pathway for the parent compound, with approximately 85% of the dose excreted in the urine within 12 hours. nih.gov In contrast, biliary excretion of pancuronium in rats is minor, accounting for only about 7.5% of the injected dose. nih.gov For metabolites like this compound, renal excretion is also a key pathway. Studies have shown that about 40% of a total dose of pancuronium is recovered in the urine as the unchanged parent drug and its metabolites. fda.gov Biliary excretion accounts for a smaller portion, with approximately 11% of the total dose recovered in bile. fda.gov
The following table summarizes the primary excretion routes for pancuronium in different animal models.
| Species | Primary Excretion Route for Pancuronium | Reference |
| Rat | Renal (85% +/- 6% in 12h) | nih.gov |
| Mouse | Renal | rug.nl |
| Cat | Hepatic and Renal (Equal Contribution) | rug.nl |
Comparative Metabolic Profiles with Other Steroidal Neuromuscular Blocking Agents in Animal Models
The metabolic profile of pancuronium differs from other steroidal neuromuscular blocking agents like vecuronium (B1682833) and rocuronium (B1662866). Pancuronium, a bisquaternary agent, is deacetylated to active metabolites, primarily the 3-hydroxy derivative. aneskey.com Vecuronium, a monoquaternary analogue of pancuronium, also undergoes hepatic deacetylation to a 3-hydroxy metabolite which is about 50% as potent as the parent compound. aneskey.comoup.comnih.gov However, vecuronium has a higher biliary clearance than pancuronium in rats. nih.gov
Rocuronium, another monoquaternary agent, already possesses a hydroxyl group at the 3-carbon position and therefore does not undergo deacetylation to form an active 3-hydroxy metabolite in the same way as pancuronium and vecuronium. oup.com Pipecuronium, a long-acting steroidal agent, is metabolized in the liver to a 3-OH derivative that retains 40-50% of the parent drug's potency. aneskey.com In rabbits, cisatracurium (B1209417) and the novel agent CW002 showed shorter durations of action compared to pancuronium, presenting them as viable alternatives in survival studies. nih.gov
The table below provides a comparative overview of the metabolic characteristics of different steroidal neuromuscular blocking agents in animal models.
| Compound | Quaternary Structure | Primary Metabolic Process | Active Metabolite(s) | Primary Excretion Route (Rat) | Reference |
| Pancuronium | Bisquaternary | Hepatic Deacetylation | 3-hydroxy, 17-hydroxy, 3,17-dihydroxy | Renal | washington.eduaneskey.comnih.gov |
| Vecuronium | Monoquaternary | Hepatic Deacetylation | 3-hydroxy, 17-hydroxy, 3,17-dihydroxy | Biliary | aneskey.comnih.gov |
| Rocuronium | Monoquaternary | Hepatic Metabolism | No active 3-OH metabolite from deacetylation | Biliary | oup.com |
| Pipecuronium | Bisquaternary | Hepatic Metabolism | 3-hydroxy | Renal | aneskey.com |
Enzymatic Activities Involved in the Biotransformation of Steroidal Quaternary Ammonium (B1175870) Compounds in Research Contexts
The biotransformation of steroidal quaternary ammonium compounds is an enzyme-mediated process. In research involving various quaternary ammonium compounds (QACs), enzymes such as amine oxidases and monooxygenases have been identified as key players in their degradation. asm.org Specifically, cytochrome P450 (CYP) enzymes are responsible for the oxidation of some QACs in human liver microsomes. acs.org While the specific enzymes responsible for pancuronium deacetylation are not fully detailed in the provided context, the process is known to be enzymatic. sci-hub.se Research on other QACs has shown that microbial communities can degrade these compounds, utilizing enzymes like amine dehydrogenase and monooxygenase to cleave C-N bonds. asm.org Furthermore, studies on soil microbes have investigated the impact of QACs on enzymatic activities such as dehydrogenase and potential nitrification. researchgate.net
Preclinical Pharmacological Characterization of 3 Deacetoxy Pancuronium
In Vitro Neuromuscular Blocking Activity and Potency Assessment
The neuromuscular blocking potency of 3-(deacetoxy)pancuronium is significantly less than that of its parent compound, pancuronium (B99182). Studies in anesthetized cats have demonstrated that pancuronium is approximately three times more potent as a neuromuscular blocker than its 3-hydroxy derivative. oup.com Other metabolites, such as the 17-hydroxy and 3,17-dihydroxy derivatives, are considerably weaker, with pancuronium being 20 times and 45 times more potent, respectively. oup.com The potency of the 3-hydroxy metabolite is estimated to be about half that of pancuronium. cambridge.orgwashington.edurxlist.com Despite this reduction in potency, this compound still possesses significant neuromuscular blocking activity. nih.gov
Table 1: Comparative Neuromuscular Blocking Potency of Pancuronium and its Metabolites in the Anesthetized Cat
| Compound | Relative Potency (Pancuronium = 1) |
| Pancuronium | 1 |
| This compound | ~0.33 |
| 17-Hydroxypancuronium | 0.05 |
| 3,17-Dihydroxypancuronium | ~0.022 |
Data sourced from studies in anesthetized cats. oup.com
Like its parent compound, this compound exerts its effect by acting as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor end-plate of the neuromuscular junction. nih.govnih.gov These non-depolarizing agents bind to the receptors, preventing acetylcholine from binding and thereby inhibiting the depolarization of the muscle cell membrane, which leads to muscle paralysis. nih.govwikipedia.org The structure of pancuronium, a bis-quaternary aminosteroid (B1218566), is designed for this interaction. nih.gov The deacetylation at the 3-position, which converts pancuronium to this compound, reduces the affinity for the nAChR, which accounts for its diminished neuromuscular blocking potency. oup.com
Effects on Autonomic Nervous System in Animal Models (e.g., Vagolytic Activity, Ganglionic Blockade)
Pancuronium is known to cause a moderate increase in heart rate, an effect attributed to its vagolytic action, which involves blocking muscarinic acetylcholine receptors in the heart. wikipedia.orgnih.gov Studies in anesthetized cats have quantified and compared the vagolytic activity of pancuronium and its metabolites. The ratio of the dose required to produce 50% vagal blockade to the dose required for 50% neuromuscular blockade provides an index of cardiovascular safety. For pancuronium, this ratio is 3.0. oup.com In contrast, this compound exhibits a more favorable separation of these effects, with a vagal-to-neuromuscular block ratio of 6.4. oup.com This indicates that at doses required for neuromuscular blockade, this compound has a significantly lower potential to cause vagolytic effects compared to pancuronium. oup.com The other metabolites, 17-hydroxypancuronium and 3,17-dihydroxypancuronium, have ratios of 1.1 and 0.36, respectively, suggesting a less favorable separation of effects. oup.com Pancuronium is noted to have no ganglioplegic (ganglion-blocking) activity. bsmi.uz
Table 2: Vagal vs. Neuromuscular Block Ratios in the Anesthetized Cat
| Compound | Vagal:Neuromuscular Block Ratio (ED50) |
| Pancuronium | 3.0 |
| This compound | 6.4 |
| 17-Hydroxypancuronium | 1.1 |
| 3,17-Dihydroxypancuronium | 0.36 |
A higher ratio indicates greater selectivity for the neuromuscular junction over vagal receptors. Data sourced from studies in anesthetized cats. oup.com
Comparative Pharmacodynamics in Anesthetized Animal Models (e.g., Cats, Rabbits, Crocodiles)
The pharmacodynamic properties of neuromuscular blocking agents are often evaluated in various animal species to understand their clinical potential and behavior.
Cats: In studies conducted on anesthetized cats, the focus has been primarily on the comparative potency and autonomic effects of pancuronium and its metabolites, including this compound. oup.com While detailed time-course data for this compound is not extensively reported in these specific studies, research on the related compound 3-desacetylvecuronium (B1250577) in cats showed that liver failure significantly prolonged its duration of action from 82 minutes in control animals to 168 minutes. nih.gov Given that this compound is also cleared by the liver and kidneys, its duration would similarly be affected by organ function. cambridge.orgnih.gov
Rabbits and Crocodiles: Specific pharmacodynamic data regarding the onset and duration of neuromuscular blockade for this compound in rabbits and crocodiles is not readily available in the reviewed scientific literature. Studies in these species have primarily focused on the parent compound, pancuronium. For instance, in rabbits, pancuronium has a longer duration compared to intermediate-acting agents like cisatracurium (B1209417). derangedphysiology.com In Nile crocodiles, pancuronium has been used as an effective immobilizing agent, with induction times ranging from approximately 20 to 45 minutes in large adults. lsuhsc.edufrontiersin.orgwikipedia.org
Spontaneous recovery from a non-depolarizing neuromuscular blockade is dependent on the clearance of the drug from the plasma. This compound is excreted via the kidneys, and its clearance is significantly impaired in patients with renal failure. washington.edunih.gov This can lead to an accumulation of the metabolite and a prolonged recovery time from neuromuscular blockade. nih.gov
Reversal of the block, typically achieved with acetylcholinesterase inhibitors like neostigmine, increases the amount of acetylcholine at the neuromuscular junction to compete with the blocking agent. nih.gov The effectiveness of reversal depends on the depth of the blockade. nih.govnih.gov While specific studies on the reversal of an isolated this compound block are not detailed, the principles of reversing a non-depolarizing block would apply. The recovery from a pancuronium-induced block, which includes the effects of its 3-deacetoxy metabolite, can be reliably reversed with neostigmine, provided the block is not too profound. nih.gov
Impact of Structural Modifications on Pharmacological Profile in Preclinical Studies
The pharmacological profile of pancuronium is intrinsically linked to its steroidal structure, particularly the presence of two acetylcholine-like fragments at the A- and D-rings of the androstane (B1237026) nucleus. researchgate.netwikipedia.org Preclinical research has demonstrated that modifications to these structural components, such as the removal of the acetyl group at the 3-position to form this compound, lead to significant changes in potency, duration of action, and autonomic effects. nih.gov
The hypothesis that the neuromuscular blocking potency of pancuronium is dependent on the two acetylcholine moieties at positions 3 and 17 has been tested in preclinical models. nih.gov Studies involving the deacetylation of pancuronium have shown that the removal of one or both of these moieties results in a decrease in neuromuscular blocking potency. nih.gov For instance, the 3-hydroxy metabolite, 3-desacetylpancuronium, which is formed via hepatic deacetylation, exhibits approximately half to two-thirds the neuromuscular blocking potency of the parent compound, pancuronium. nih.govpfizer.com
Further investigation in feline models revealed that the complete removal of both acetyl groups, resulting in the bis-desacetoxy analogue of pancuronium (ORG 7931), reduced the neuromuscular blocking potency to one-fifth of that of pancuronium. nih.gov This modification also concurrently decreased its vagolytic (atropine-like) activity to a similar extent. nih.gov The vagolytic effects of pancuronium are attributed to the acetylcholine moiety on the A-ring of the steroid nucleus, which blocks M2-muscarinic receptors. wikipedia.org Modifying this structure, as in the case of its mono-quaternary analogue vecuronium (B1682833) (which lacks the methyl group on the A-ring's quaternary nitrogen), drastically reduces muscarinic receptor affinity while maintaining high nicotinic affinity. wikipedia.org
Interestingly, while potency is decreased by deacetylation, the speed of onset and recovery is altered. The neuromuscular block produced by the bis-desacetoxy analogue of pancuronium had a more rapid onset and a shorter duration of action compared to pancuronium. nih.gov This inverse relationship between potency and the speed of onset has been observed with other neuromuscular blocking agents, where less potent drugs tend to have a faster onset. wikipedia.orgnih.gov
The following tables summarize the preclinical findings on how structural modifications from pancuronium to its deacetoxy analogues impact their pharmacological profile.
Table 1: Comparative Pharmacological Profile of Pancuronium and its Desacetoxy Analogue in a Feline Model
| Compound | Neuromuscular Blocking Potency (relative to Pancuronium) | Vagolytic Potency (relative to Pancuronium) | Onset of Action | Duration of Action |
|---|---|---|---|---|
| Pancuronium | 1 | 1 | Standard | Long |
| Bis-desacetoxy pancuronium (ORG 7931) | 1/5th | 1/5th | Faster than Pancuronium nih.gov | Shorter than Pancuronium nih.gov |
Table 2: Impact of Deacetylation at the 3-Position on Pancuronium's Potency
| Compound | Structural Modification | Neuromuscular Blocking Potency (relative to Pancuronium) |
|---|---|---|
| Pancuronium | Diacetylated aminosteroid | 1 |
| This compound | Mono-deacetylation at the 3-position | 1/2 to 2/3rds nih.gov |
These preclinical studies underscore the critical role of the acetyl groups in the structure-activity relationship of pancuronium. nih.gov Their presence is a key determinant of the high neuromuscular blocking potency and the characteristic vagolytic effects associated with pancuronium. wikipedia.orgnih.gov The removal of these functional groups leads to analogues with lower potency, reduced cardiovascular side effects, and a shorter duration of action. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pancuronium |
| Acetylcholine |
| Vecuronium |
| Bis-desacetoxy pancuronium (ORG 7931) |
Research on Novel Derivatives and Analogues Derived from 3 Deacetoxy Pancuronium Scaffold
Design and Synthesis of New Steroidal Quaternary Ammonium (B1175870) Compounds
The design and synthesis of new steroidal quaternary ammonium compounds often begin with the core structure of 3-(deacetoxy)pancuronium. This compound is a monoquaternary ammonium steroid, differing from the bisquaternary pancuronium (B99182) by the absence of an acetate (B1210297) group at the 3-position of the steroid nucleus. oup.com Researchers have explored the synthesis of various analogues by modifying different parts of the steroidal structure.
One approach involves the synthesis of 3,16-bisquaternary ammonium steroidal compounds, where the aim is to investigate the importance of the acetylcholine-like moiety at the D-ring of the steroid. nih.gov Synthetic strategies often involve the quaternization of heterocyclic compounds like quinuclidin-3-ol with various alkyl bromides or dibromides in a solvent such as anhydrous acetone. srce.hr This process yields new quaternary ammonium salts with varying alkyl chain lengths. srce.hr The yields of these reactions can be influenced by the basicity of the nitrogen atom within the heterocyclic precursor. srce.hr
Another synthetic route focuses on creating derivatives by introducing different functional groups to the steroidal backbone. For instance, the synthesis of fluconazole (B54011) derivatives has been achieved by retaining the essential pharmacophore and introducing new moieties like 4-methyl phenol (B47542) and thymine. sioc-journal.cn Similarly, the synthesis of indole (B1671886) derivatives can be accomplished through one-pot multicomponent reactions involving indole, acetylacetone, and various aldehyde derivatives. researchgate.net These synthetic methodologies allow for the creation of a diverse library of new steroidal quaternary ammonium compounds for further evaluation. nih.govnih.gov
Exploration of Structure-Activity Relationships for Enhanced Properties
The exploration of structure-activity relationships (SAR) is crucial for understanding how chemical modifications to the this compound scaffold affect its neuromuscular blocking properties. Studies have shown that the presence and nature of the acetylcholine (B1216132) moieties at positions 3 and 17 of the pancuronium structure are critical for its potency. nih.gov
Removal of the acetate group from the 3-position to form this compound results in a decrease in neuromuscular blocking potency. nih.gov For example, the bis-desacetoxy analogue of pancuronium is about one-fifth as potent as the parent compound. nih.gov However, this modification also leads to a faster onset and shorter duration of action. nih.gov This suggests a reciprocal relationship between potency and the speed of onset and recovery. nih.gov
Further SAR studies on related compounds have revealed other important structural features. For instance, in a series of 3,16-bisquaternary ammonium steroidal NMBAs, it was found that while the intact acetylcholine-like moiety in the D-ring was not essential for maintaining activity, both the acetyl group and the quaternary nitrogen were crucial. nih.gov The distance between the two quaternary nitrogen atoms in bisquaternary compounds also plays a role in their potency, with an optimal distance contributing to stronger binding to the nicotinic acetylcholine receptor. oup.com
The table below summarizes the relative potencies of pancuronium and its deacetoxy analogues.
| Compound | Relative Neuromuscular Blocking Potency | Key Structural Feature |
| Pancuronium | High | Bisquaternary with acetate groups at C3 and C17 |
| This compound | Moderate | Monoquaternary at C17, no acetate at C3 |
| Bis-desacetoxy pancuronium | Low | No acetate groups at C3 or C17 |
This table is based on findings from studies on pancuronium and its analogues. nih.gov
Development of Reversal Agents for Neuromuscular Blockade in Animal Models
The development of effective and rapid reversal agents is a critical aspect of neuromuscular blockade management. For steroidal NMBAs like those derived from the this compound scaffold, significant advancements have been made in the development of specific reversal agents.
Sugammadex, a modified gamma-cyclodextrin, is a prime example of a selective relaxant binding agent. mdpi.compulmonarychronicles.com It works by encapsulating steroidal NMBAs such as rocuronium (B1662866) and vecuronium (B1682833), forming a tight, inactive complex that is then excreted. mdpi.comoup.com This mechanism provides rapid and predictable reversal of neuromuscular blockade. mdpi.com Animal models have been instrumental in evaluating the efficacy and safety of such reversal agents. nih.gov
Beyond sugammadex, research is ongoing into other novel reversal agents. Calabadions are a class of synthetic molecular containers that have shown the ability to reverse both steroidal and non-steroidal NMBAs in preclinical studies. nih.govresearchgate.net Adamgammadex sodium, another modified γ-cyclodextrin, is also being investigated for its ability to form inactive complexes with rocuronium and vecuronium. nih.govresearchgate.net Furthermore, L-cysteine has been explored as a reversal agent for certain new classes of NMBAs, such as chlorofumarates, through a process of adduction. nih.govresearchgate.net
The table below highlights some of the reversal agents under investigation for steroidal NMBAs.
| Reversal Agent | Mechanism of Action | Target NMBAs |
| Sugammadex | Encapsulation | Steroidal (Rocuronium, Vecuronium) |
| Calabadions | Molecular Encapsulation | Steroidal and Benzylisoquinolinium |
| Adamgammadex | Complex Formation | Steroidal (Rocuronium, Vecuronium) |
| Neostigmine | Acetylcholinesterase Inhibition | Nondepolarizing NMBAs |
This table provides an overview of different reversal agents and their mechanisms. mdpi.comnih.govresearchgate.netmixlab.com
In Vitro Evaluation of Novel Compounds for Receptor Specificity
The in vitro evaluation of novel compounds derived from the this compound scaffold is a crucial step in determining their potential as NMBAs. These assays are designed to assess the affinity and specificity of the compounds for their target receptors, primarily the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.
Techniques such as radioligand binding assays and electrophysiological studies on isolated cells or tissue preparations are commonly employed. These methods allow researchers to quantify the binding affinity (often expressed as IC50 or Ki values) of the new compounds and compare them to existing drugs. plos.org For example, in vitro studies have demonstrated that some newly synthesized 3,16-bisquaternary ammonium steroidal NMBAs exhibit higher activity than the clinically used drug rocuronium. nih.gov
Furthermore, in vitro assays are used to assess the selectivity of the compounds for nAChRs over other receptors, such as muscarinic acetylcholine receptors (mAChRs). A lack of selectivity can lead to undesirable side effects, such as changes in heart rate. wikipedia.org The vagal blocking activity of pancuronium and its metabolites, for instance, has been studied in vitro to understand their cardiovascular effects. nih.gov
The development of novel analytical techniques, such as X-ray fluorescence spectrometry, also offers new avenues for detecting binding events and measuring the binding selectivity of chemical compounds to their receptors in an in vitro setting. justia.com These in vitro evaluations provide essential data that guide the further development and selection of the most promising drug candidates for in vivo studies.
The table below presents a hypothetical example of in vitro evaluation data for a series of novel compounds.
| Compound ID | nAChR Affinity (IC50, nM) | mAChR Affinity (IC50, nM) | Selectivity Index (mAChR/nAChR) |
| Compound A | 15 | 1500 | 100 |
| Compound B | 25 | 500 | 20 |
| Compound C | 10 | 2500 | 250 |
| Rocuronium | 30 | 3000 | 100 |
This is a representative table illustrating the type of data generated from in vitro receptor specificity studies.
Future Research Directions and Translational Perspectives Non Clinical Focus
Advanced Analytical Techniques for Enhanced Resolution and Sensitivity in Research
The study of 3-(Deacetoxy)pancuronium and its parent compound, pancuronium (B99182), in research settings necessitates highly sensitive and specific analytical methods. Future advancements in this area are geared towards improving the resolution and lowering the limits of detection in complex biological matrices. Liquid Chromatography-Mass Spectrometry (LC-MS) has become the cornerstone for the analysis of these quaternary ammonium (B1175870) steroids. umin.ac.jpnih.gov
Modern LC-MS techniques, particularly those coupled with electrospray ionization (ESI), offer significant advantages for separating and identifying pancuronium and its metabolites, including this compound, 17-(Deacetoxy)pancuronium, and 3,17-bis(Deacetoxy)pancuronium. umin.ac.jpnih.gov Research has demonstrated that these compounds can be almost fully separated and quantified in under 7 minutes using optimized LC-MS conditions. umin.ac.jp The development of novel stability-indicating HPLC-MS methods allows for the rapid and sensitive quantification of pancuronium and its degradation products. nih.gov These methods utilize selected ion monitoring (SIM) to target specific mass-to-charge (m/z) ratios for each compound, enhancing specificity. umin.ac.jpsci-hub.se For instance, in one method, the fragment ion at m/z 286 was used for pancuronium, while m/z 265.2 was used for this compound. nih.govsci-hub.se
Future research will likely focus on the implementation of high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems. These technologies provide exceptional mass accuracy (< 5 ppm), which allows for the confident identification of analytes based on their elemental composition, reducing the ambiguity of isobaric interferences. univr.it Furthermore, enhancing the sensitivity through improved sample preparation techniques, like solid-phase extraction (SPE) with advanced sorbents, and the miniaturization of LC systems (e.g., nano-LC) will enable the detection of trace amounts of this compound in limited sample volumes.
| Parameter | Method 1 umin.ac.jp | Method 2 nih.gov | Method 3 sci-hub.se |
|---|---|---|---|
| Column | CAPCELL PAK MG II (Shiseido) | Not Specified | LiChroCART Superspher 60 RP-select B (Merck) |
| Mobile Phase | Not Specified | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid | A: 0.1% (v/v) Formic Acid in Water B: 0.1% (v/v) Formic Acid in Acetonitrile |
| Detection Mode | ESI-MS (Positive) | ESI-MS (Positive) | ESI-MS (Positive) |
| Monitored Ions (m/z) | Characteristic fragment ions used for identification | Pancuronium: 286.2 this compound: 265.2 | Pancuronium: 286 Laudanosine (IS): 358 |
| Limit of Quantification (LOQ) | 0.25 ng/mL (for related compounds) | Not Specified | 1 ng/mL (LOD for Pancuronium) |
Computational Chemistry and Drug Design for Pancuronium Analogues
Computational chemistry provides powerful tools for understanding the structure-activity relationships (SAR) of pancuronium and its analogues, paving the way for the rational design of new molecules with tailored pharmacological profiles. Techniques such as molecular mechanics calculations and molecular dynamics simulations are employed to investigate the conformational flexibility and receptor binding of these aminosteroids. rsc.org
Research has shown that the potency of pancuronium is linked to the presence of acetylcholine-like moieties at the 3- and 17-positions of the steroid nucleus. nih.gov Computational models help to elucidate how modifications, such as the deacetylation at the 3-position to form this compound, alter the molecule's three-dimensional structure and its interaction with the nicotinic acetylcholine (B1216132) receptor (nAChR). rsc.org For example, studies have revealed that protonation can change the conformation of the A-ring substituents from an axial to a more equatorial orientation, which is believed to be significant for receptor binding and selectivity. rsc.org
Investigating Specific Enzymatic Pathways in Biotransformation
The biotransformation of pancuronium is a key determinant of its duration of action and the generation of active metabolites like this compound. Pancuronium undergoes hepatic metabolism, primarily through deacetylation. nih.gov The resulting metabolite, this compound (also known as 3-hydroxypancuronium), is not inert; it possesses approximately half to two-thirds the neuromuscular blocking potency of the parent compound. nih.govpfizer.com Up to 25% of an administered dose of pancuronium may be recovered in the urine as this active metabolite. pfizer.com
While hepatic deacetylation is the known pathway, the specific enzymes responsible for this biotransformation are not fully characterized. It is widely hypothesized that esterases and cytochrome P450 (CYP) enzymes are involved. drugbank.comwikipedia.org CYPs are a superfamily of enzymes that play a central role in the metabolism of a vast array of drugs and xenobiotics, often through oxidation and hydroxylation reactions. wikipedia.org
Future research must focus on identifying the specific human CYP isozymes (e.g., CYP3A4, CYP2D6) or carboxylesterases that catalyze the conversion of pancuronium to this compound. This can be achieved through in vitro studies using human liver microsomes, recombinant human CYP enzymes, and specific chemical inhibitors. Pinpointing these enzymatic pathways is crucial for predicting potential drug-drug interactions. For example, if a specific CYP enzyme is identified, co-administration of drugs that are inhibitors or inducers of that enzyme could significantly alter the pharmacokinetic profile of pancuronium and the formation of its active 3-(Deacetoxy) metabolite, leading to unpredictable neuromuscular blockade.
Role of this compound in Toxicological Research Models (excluding human forensic applications)
This compound and other deacetoxy analogues serve as important tools in non-human toxicological and pharmacological research models to probe the structure-activity relationships of aminosteroid (B1218566) neuromuscular blocking agents. These studies are essential for understanding how specific structural modifications impact efficacy and safety profiles.
In in vivo animal models, such as anesthetized cats and rabbits, the neuromuscular blocking profiles of deacetoxy analogues have been directly compared to pancuronium. nih.govnih.gov Research in cats demonstrated that removing the acetyl group from the 3-position, or both the 3- and 17-positions, resulted in compounds with lower neuromuscular blocking potency. nih.gov Specifically, the bis-desacetoxy analogue was only one-fifth as potent as pancuronium. nih.gov However, these less potent analogues exhibited a faster onset and shorter duration of action, a finding that highlights the reciprocal relationship between potency and duration. nih.gov Studies in rabbits have also been used to compare the onset, duration, and recovery characteristics of pancuronium with other agents, providing a model to evaluate alternatives for research procedures. nih.gov
In vitro models, such as the rat phrenic nerve-hemidiaphragm preparation, have been used to study the pharmacological effects of these compounds under controlled conditions, for instance, to assess the impact of temperature on drug potency. Additionally, cell-based assays, like those using lymphocytes, can serve as toxicological models to investigate off-target effects. For example, pancuronium has been shown to induce apoptosis in lymphocytes in vitro, an effect mediated through pathways involving Fas receptors and mitochondrial function. nih.govresearchgate.net Such models could be adapted to specifically assess the apoptogenic or immunomodulatory potential of this compound, providing a more complete toxicological profile beyond its effects at the neuromuscular junction.
| Compound | Relative Neuromuscular Blocking Potency (vs. Pancuronium) | Relative Vagolytic Potency (vs. Pancuronium) |
|---|---|---|
| Pancuronium | 1 | 1 |
| This compound | Less Potent | Not Specified |
| Bis-desacetoxy pancuronium (ORG 7931) | 0.2 (one-fifth) | 0.2 (one-fifth) |
Q & A
Q. How does the removal of acetate groups from pancuronium influence its neuromuscular blocking activity?
The removal of acetate groups (desacetoxy modification) significantly reduces neuromuscular blocking potency. For example, the bis-desacetoxy analogue of pancuronium (ORG 7931) exhibits one-fifth the potency of the parent compound but demonstrates faster onset and shorter duration of action. This suggests that acetyl groups at positions 3 and 17 are critical for high-affinity binding to nicotinic receptors. Experimental models in cats (e.g., sciatic-tibialis/soleus preparations) are used to quantify these effects .
Q. What experimental models are used to assess the neuromuscular blocking effects of pancuronium derivatives?
Common models include:
- In vivo : Sciatic-gastrocnemius preparations in anesthetized animals (e.g., cats) to measure force displacement and dose-response relationships .
- In vitro : Isolated tissue assays, such as guinea-pig ileum stimulated by nicotine, to evaluate ganglionic blocking activity .
- Clinical : Monitoring thumb adduction responses in humans using force-displacement transducers during cumulative or bolus dosing protocols .
Q. How do researchers determine the dose-response relationships for neuromuscular blockers like 3-(Deacetoxy)pancuronium?
Dose-response curves are constructed using log-probit analysis or linear regression. The log-probit method is preferred for its accuracy at clinically relevant extremes (85–99% blockade). Parameters like ED50 and ED95 are derived from these curves, with validation via incremental dosing or single-bolus methods .
Advanced Research Questions
Q. What methodological approaches are used to analyze pharmacokinetic-pharmacodynamic (PK/PD) variability of pancuronium derivatives under hypothermic conditions?
During cardiopulmonary bypass (CPB) with hypothermia, plasma and urinary concentrations of pancuronium are measured spectrofluorimetrically. Data are analyzed using variance analysis, Bonferroni-corrected t-tests, and Spearman correlations. Adjustments for temperature-dependent changes in drug clearance and protein binding (e.g., Biuret reaction for protein content) are critical to interpret PK/PD shifts .
Q. How does this compound interact with autonomic ganglia, and what experimental methods quantify these effects?
Pancuronium derivatives with residual ganglionic blocking activity (e.g., high-dose pancuronium) are assessed via:
- Sympathetic ganglia : Measuring contractions of the nictitating membrane in cats during preganglionic cervical sympathetic trunk stimulation.
- Parasympathetic ganglia : Evaluating vagolytic effects by comparing heart rate changes during vagal stimulation. Desacetoxy analogues often retain partial vagolytic activity, complicating their autonomic profile .
Q. What statistical frameworks are recommended for resolving contradictions in pancuronium’s effects on diaphragmatic function?
Contradictory findings (e.g., pancuronium increasing diaphragmatic pressure vs. reducing force output) require rigorous control of confounding variables:
- Direct measurement of diaphragmatic activation via electromyography (EMG) or pressure transducers.
- Multivariate regression to account for factors like amines, anesthetic depth, and measurement timing .
Q. How can researchers model the impact of inhalation anesthetics on the potency of this compound?
Experimental designs should:
- Maintain equilibration between alveolar anesthetic concentration and neuromuscular junction partial pressure.
- Use arterial blood gas monitoring to correlate anesthetic dose (e.g., halothane) with blockade magnitude.
- Apply Litchfield-Wilcoxon approximation to compare ED50 shifts under varying anesthetic conditions .
Methodological Notes
- Data Contradictions : Discrepancies in drug effects (e.g., autonomic vs. neuromuscular actions) often arise from interspecies variability or differences in experimental protocols (e.g., cooling phases during CPB) .
- Structural-Activity Analysis : Molecular dynamics simulations and X-ray crystallography are emerging tools to validate hypotheses about acetylcholine moiety interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
